molecular formula C22H21N3O2 B11175368 N-[4-(dimethylamino)phenyl]-3-[(phenylcarbonyl)amino]benzamide

N-[4-(dimethylamino)phenyl]-3-[(phenylcarbonyl)amino]benzamide

Cat. No.: B11175368
M. Wt: 359.4 g/mol
InChI Key: NLIYOYYGVQSCCE-UHFFFAOYSA-N
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Description

3-benzamido-N-[4-(dimethylamino)phenyl]benzamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of benzamido and dimethylamino functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-[4-(dimethylamino)phenyl]benzamide typically involves the reaction of benzoyl chloride with 4-(dimethylamino)aniline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then treated with benzoyl chloride to form the final product. The overall reaction can be summarized as follows:

    Step 1: Benzoyl chloride reacts with 4-(dimethylamino)aniline in the presence of triethylamine.

    Step 2: The intermediate product is further reacted with benzoyl chloride to yield 3-benzamido-N-[4-(dimethylamino)phenyl]benzamide.

Industrial Production Methods

In an industrial setting, the production of 3-benzamido-N-[4-(dimethylamino)phenyl]benzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. Solvent recovery and recycling processes are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-[4-(dimethylamino)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or anilines.

Scientific Research Applications

3-benzamido-N-[4-(dimethylamino)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzamido-N-[4-(dimethylamino)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor antagonism, the compound binds to the receptor, blocking the binding of endogenous ligands and inhibiting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler amide derivative of benzoic acid.

    N,N-dimethylbenzamide: Contains a dimethylamino group attached to the benzamide structure.

    4-dimethylaminobenzamide: Similar structure with a dimethylamino group at the para position.

Uniqueness

3-benzamido-N-[4-(dimethylamino)phenyl]benzamide is unique due to the presence of both benzamido and dimethylamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research and industry.

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

3-benzamido-N-[4-(dimethylamino)phenyl]benzamide

InChI

InChI=1S/C22H21N3O2/c1-25(2)20-13-11-18(12-14-20)23-22(27)17-9-6-10-19(15-17)24-21(26)16-7-4-3-5-8-16/h3-15H,1-2H3,(H,23,27)(H,24,26)

InChI Key

NLIYOYYGVQSCCE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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